molecular formula C8H14ClNO5 B12101646 (S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid-HCl

(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid-HCl

Cat. No.: B12101646
M. Wt: 239.65 g/mol
InChI Key: IULGZFFMHBCQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid-HCl is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and biochemical research. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid-HCl typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-2-amino-6-hydroxyhexanoic acid.

    Ethoxylation: The hydroxyl group is ethoxylated using ethyl iodide in the presence of a base like potassium carbonate.

    Oxidation: The ethoxylated intermediate is then oxidized to introduce the keto groups at positions 4 and 6. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid-HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, anhydrides.

Major Products

    Oxidation: Further oxidized derivatives with additional functional groups.

    Reduction: Hydroxylated derivatives.

    Substitution: Amides, esters, and other substituted products.

Scientific Research Applications

(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid-HCl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid-HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-6-hydroxy-4,6-dioxohexanoic acid: Similar structure but lacks the ethoxy group.

    (S)-2-amino-6-methoxy-4,6-dioxohexanoic acid: Similar structure with a methoxy group instead of an ethoxy group.

    (S)-2-amino-6-ethoxy-4,6-dioxoheptanoic acid: Similar structure with an additional carbon in the chain.

Uniqueness

(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid-HCl is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H14ClNO5

Molecular Weight

239.65 g/mol

IUPAC Name

2-amino-6-ethoxy-4,6-dioxohexanoic acid;hydrochloride

InChI

InChI=1S/C8H13NO5.ClH/c1-2-14-7(11)4-5(10)3-6(9)8(12)13;/h6H,2-4,9H2,1H3,(H,12,13);1H

InChI Key

IULGZFFMHBCQOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC(C(=O)O)N.Cl

Origin of Product

United States

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